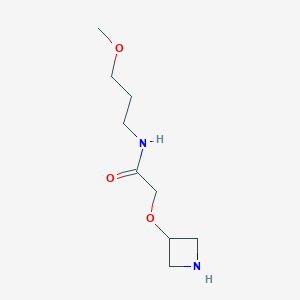

2-(azetidin-3-yloxy)-N-(3-methoxypropyl)acetamide

Beschreibung

2-(Azetidin-3-yloxy)-N-(3-methoxypropyl)acetamide (CAS: 1342166-03-3) is an acetamide derivative featuring a unique azetidine (4-membered saturated nitrogen heterocycle) linked via an ether oxygen to the acetamide backbone. The 3-methoxypropyl substituent on the nitrogen atom introduces steric bulk and electron-donating properties, which may influence solubility, pharmacokinetics, and target interactions. This compound is structurally distinct due to its compact azetidine ring, which contrasts with larger heterocycles (e.g., piperidine or morpholine) commonly found in similar molecules.

Eigenschaften

Molekularformel |

C9H18N2O3 |

|---|---|

Molekulargewicht |

202.25 g/mol |

IUPAC-Name |

2-(azetidin-3-yloxy)-N-(3-methoxypropyl)acetamide |

InChI |

InChI=1S/C9H18N2O3/c1-13-4-2-3-11-9(12)7-14-8-5-10-6-8/h8,10H,2-7H2,1H3,(H,11,12) |

InChI-Schlüssel |

JPTCFOFBROIEAZ-UHFFFAOYSA-N |

Kanonische SMILES |

COCCCNC(=O)COC1CNC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yloxy)-N-(3-methoxypropyl)acetamide typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, a common method involves the reaction of a β-amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.

Attachment of Methoxypropyl Group: The methoxypropyl group can be introduced through nucleophilic substitution reactions. This involves reacting the azetidine intermediate with a methoxypropyl halide in the presence of a base.

Formation of Acetamide Moiety: The final step involves the acylation of the azetidine intermediate with an acyl chloride or anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted azetidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(azetidin-3-yloxy)-N-(3-methoxypropyl)acetamide has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as a drug candidate for various diseases.

Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2-(azetidin-3-yloxy)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. The azetidine ring and the methoxypropyl group can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The acetamide moiety can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Methoxypropyl vs.

- Electron-Withdrawing Groups : The trifluoroethyl substituent in 1342379-14-9 introduces strong electron-withdrawing effects, which may alter metabolic stability or binding affinity compared to the electron-donating methoxypropyl group .

Comparison with Phenoxy and Aryl Acetamides

Phenoxy acetamides and derivatives with aromatic substituents are well-studied for their pharmacological activities (Table 2):

Key Observations :

- Bulkier Substituents : Compound 38 () incorporates a quinazoline-sulfonyl group, which likely enhances binding to kinase targets but reduces solubility compared to the smaller azetidine ring in the target compound .

- Heteroaromatic Systems: The pyridine-pyrimidine phenoxy group in 477870-56-7 () may engage in π-π stacking interactions, a feature absent in the azetidine-based compound .

Physicochemical and Pharmacokinetic Properties

Comparative physicochemical data (Table 3):

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.